molecular formula C16H17ClN2O3 B1532412 N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide CAS No. 1020054-82-3

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide

Cat. No.: B1532412
CAS No.: 1020054-82-3
M. Wt: 320.77 g/mol
InChI Key: XUEWQBCUYPFHMB-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a methoxyphenoxy group attached to a propanamide backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chlorophenol and 2-methoxyphenol.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 3-amino-4-chlorophenol and 2-methoxyphenol under specific conditions (e.g., using a base like sodium hydroxide).

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with a suitable amide-forming reagent (e.g., propanoyl chloride) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure to maximize yield.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form corresponding aniline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Aniline derivatives.

    Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: The compound may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-4-chlorophenyl)-2-(2-hydroxyphenoxy)-propanamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyphenoxy)-propanamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(2-methoxyphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-10(22-15-6-4-3-5-14(15)21-2)16(20)19-11-7-8-12(17)13(18)9-11/h3-10H,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEWQBCUYPFHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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